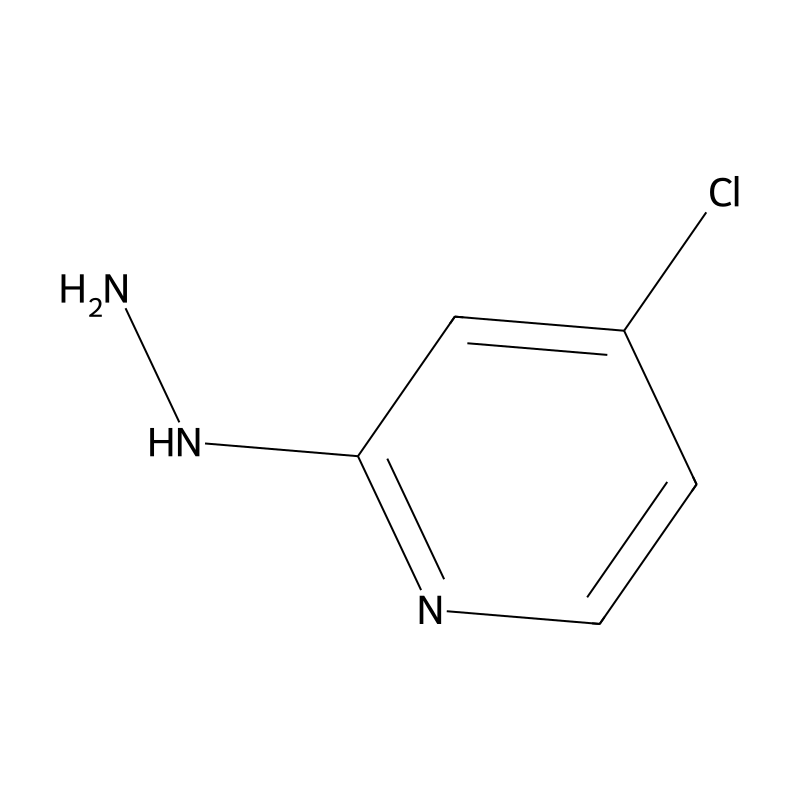4-Chloro-2-hydrazinylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability of Information
Potential Research Areas
Based on the structure of the molecule, 4-Cl-2-hydrazinopyridine could be investigated for applications in the following areas:
- Organic synthesis: The hydrazinopyridine group is a functional group present in various organic molecules with diverse applications. 4-Cl-2-hydrazinopyridine could be a building block for the synthesis of more complex molecules ().
- Medicinal chemistry: The hydrazinopyridine core is also present in some drugs. Research could explore if 4-Cl-2-hydrazinopyridine has any medicinal properties ().
4-Chloro-2-hydrazinylpyridine is a chemical compound characterized by the molecular formula C5H6ClN3. It features a pyridine ring substituted with a chlorine atom and a hydrazinyl group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactive functional groups, which allow it to participate in various
There is no current information available regarding the mechanism of action of 4-chloro-2-hydrazinylpyridine.
- Nucleophilic Substitution: The hydrazinyl group can replace halogen atoms in the pyridine ring, facilitating the formation of new derivatives.
- Oxidation and Reduction: The compound is capable of undergoing oxidation and reduction, although specific pathways are less documented.
- Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions, forming complex structures with other reagents.
Common reagents used in these reactions include hydrazine hydrate for nucleophilic substitution and dimethyl sulfoxide for oxidation processes.
The biological activity of 4-Chloro-2-hydrazinylpyridine has been explored in various studies. It has been identified as a promising candidate for drug development due to its ability to interact with biological targets. Its hydrazinyl group enhances its reactivity, potentially leading to the synthesis of biologically active derivatives that may exhibit antimicrobial or anticancer properties.
Several methods have been developed for synthesizing 4-Chloro-2-hydrazinylpyridine:
- Nucleophilic Substitution: This method involves reacting pyridine halides with hydrazine hydrate in a suitable solvent. The reaction conditions are optimized to maximize yield and purity.
- Hydrogen Substitution Reactions: A common approach includes the hydrogen substitution of precursors like 2,3-dichloropyridine with hydrazine hydrate under controlled conditions, often using solvents like N,N-dimethylformamide .
4-Chloro-2-hydrazinylpyridine has diverse applications:
- Pharmaceuticals: It serves as a precursor for synthesizing various biologically active compounds, which can be used in therapeutic applications.
- Agrochemicals: The compound is utilized in developing herbicides and fungicides, contributing to agricultural productivity.
- Material Science: Its unique properties make it valuable in creating advanced materials with specific characteristics.
Several compounds share structural similarities with 4-Chloro-2-hydrazinylpyridine:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydrazinopyridine | C5H6N4 | Known for synthesizing biologically active derivatives. |
| 3-Chloro-2-hydrazinopyridine | C5H6ClN3 | Similar reactivity; used in organic synthesis. |
| 4-Azido-2-hydrazinopyridine | C5H6N4 | Engages in cycloaddition reactions. |
| 4-Chloro-3-hydrazinopyridine | C5H6ClN3 | Exhibits similar nucleophilic substitution properties. |
Uniqueness
4-Chloro-2-hydrazinylpyridine is unique due to its combination of chloro and hydrazinyl groups, which provide distinct reactivity patterns not found in other similar compounds. This versatility enhances its utility across various fields, making it a valuable compound for further research and application development. Its ability to undergo multiple types of reactions positions it as a key player in synthetic organic chemistry and material science.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








